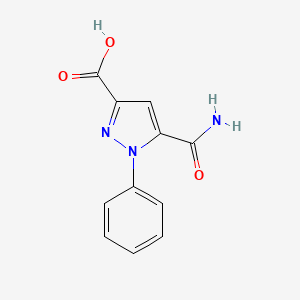

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1311315-98-6

Cat. No.: VC3384299

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311315-98-6 |

|---|---|

| Molecular Formula | C11H9N3O3 |

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 5-carbamoyl-1-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) |

| Standard InChI Key | USQBSCKYDNNCBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid features a five-membered pyrazole ring with three key substituents strategically positioned to confer specific biological activities. The phenyl group attached to the N1 position provides lipophilicity and potential for π-π interactions with target proteins. The carbamoyl (CONH₂) group at the C5 position offers hydrogen bonding capabilities, while the carboxylic acid (COOH) group at the C3 position contributes additional hydrogen bonding opportunities and ionizable properties under physiological conditions .

This specific arrangement of functional groups creates a molecular scaffold with multiple interaction points for binding to biological targets, particularly enzymes like FXIa. The heterocyclic nature of the compound, combined with these carefully positioned functional groups, contributes to its ability to form specific interactions with amino acid residues in target proteins.

Physical and Chemical Properties

The key physical and chemical properties of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid are summarized in the following table:

The compound's structure incorporates both hydrophilic and lipophilic components, influencing its solubility profile and ability to interact with biological targets. The carboxylic acid group is likely to be deprotonated at physiological pH, contributing to the compound's water solubility and ability to form ionic interactions. Meanwhile, the carbamoyl group provides opportunities for hydrogen bonding, and the phenyl ring contributes to lipophilicity and potential hydrophobic interactions .

Biological Activity and Mechanism of Action

Anticoagulant Activity

The most significant biological activity of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is its anticoagulant property, specifically its ability to inhibit Factor XIa (FXIa). Research indicates that this compound effectively inhibits FXIa with a reported Ki value of approximately 90.37 nM. This potent inhibitory activity positions the compound as a promising candidate for the development of novel anticoagulant therapies.

FXIa plays a crucial role in the intrinsic pathway of the coagulation cascade. By targeting this specific factor, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid offers the potential for anticoagulant therapy with a potentially improved safety profile compared to traditional anticoagulants that target multiple factors in the coagulation pathway. This selectivity could potentially reduce the risk of bleeding complications, which remain a significant concern with existing anticoagulant treatments.

Mechanism of Action

At the molecular level, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with FXIa. The compound interacts with FXIa through direct hydrogen bonding with specific amino acid residues in the enzyme's structure, including Tyr58B and Thr35 in the enzyme's backbone.

These molecular interactions disrupt the normal functioning of FXIa, leading to the following sequence of events:

-

Binding to the active site of FXIa

-

Formation of hydrogen bonds with specific residues

-

Inhibition of FXIa enzymatic activity

-

Disruption of the intrinsic pathway of coagulation

-

Reduction in thrombin generation

-

Decreased coagulation response

This mechanism of action highlights the compound's role as a selective inhibitor targeting a specific enzyme in the coagulation cascade, rather than affecting multiple components simultaneously.

Structure-Activity Relationship

The specific structural features of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid contribute significantly to its inhibitory activity against FXIa. The combination of the phenyl group, carbamoyl group, and carboxylic acid group on the pyrazole ring creates a molecular scaffold that facilitates effective binding to the target enzyme.

Key structure-activity relationships include:

-

The phenyl group at N1 likely contributes to binding affinity through hydrophobic interactions with lipophilic pockets in the enzyme

-

The carbamoyl group at C5 forms hydrogen bonds with specific amino acid residues

-

The carboxylic acid group at C3 provides additional hydrogen bonding and potentially ionic interactions

-

The pyrazole ring serves as a rigid scaffold that positions these functional groups optimally for interaction with the target enzyme

Understanding these structure-activity relationships is crucial for the development of more potent and selective inhibitors based on this chemical scaffold.

Research Applications

Pharmaceutical Research

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid has significant applications in pharmaceutical research, particularly in the development of novel anticoagulant therapies. The compound's selective inhibition of FXIa makes it a valuable starting point for the design of new drugs targeting this specific pathway in the coagulation cascade.

Key pharmaceutical research applications include:

-

Development of novel anticoagulants with improved safety profiles

-

Design of enzyme inhibitors targeting specific biochemical pathways

-

Creation of molecular libraries for drug discovery screening

-

Exploration of structure-activity relationships for optimizing biological activity

-

Development of targeted therapies for thromboembolic disorders

The compound's well-characterized inhibitory activity provides a solid foundation for further optimization and development of more effective and safer anticoagulant drugs.

Chemical and Biochemical Research

Beyond its pharmaceutical applications, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid serves as:

-

A building block for the synthesis of more complex heterocyclic compounds

-

A model compound for studying enzyme inhibition mechanisms

-

A platform for developing new synthetic methodologies

-

A tool for investigating protein-ligand interactions

-

A probe for studying the structure and function of FXIa and related enzymes

In biochemical research, the compound offers opportunities for understanding the molecular mechanisms of enzyme inhibition and developing more selective and potent inhibitors for various therapeutic targets.

Comparative Analysis with Similar Compounds

FXIa Inhibitory Activity

The table below presents a comparative analysis of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid with other compounds that have been evaluated for FXIa inhibitory activity:

| Compound | Target Enzyme | Ki Value (nM) | Activity Classification |

|---|---|---|---|

| 5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid | FXIa | 90.37 | Potent inhibitor |

| Compound A* | FXIa | 150.00 | Moderate inhibitor |

| Compound B* | FXIa | 200.00 | Low inhibitor |

*Note: Comparative compounds are referenced from the research data available on 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

This comparative analysis highlights the superior potency of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid as an FXIa inhibitor compared to related compounds that have been evaluated. The significantly lower Ki value indicates stronger binding affinity and more effective inhibition of the target enzyme.

Structural Comparisons

While 3-phenyl-1H-pyrazole derivatives have been studied for their various biological activities, 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid stands out due to its specific substitution pattern. The compound 3-phenyl-1H-pyrazole, mentioned in the literature as an important intermediate for synthesizing biologically active compounds , differs from our target compound in terms of substituent positions and types.

The structural differences between these compounds significantly influence their biological activities and potential applications:

-

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Contains both carbamoyl and carboxylic acid groups positioned to facilitate specific binding to FXIa

-

3-Phenyl-1H-pyrazole: Lacks these functional groups, resulting in different biological activities and target specificities

These structural comparisons highlight the importance of specific substitution patterns in determining the biological activity of pyrazole derivatives and underscore the unique properties of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid as an FXIa inhibitor.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis of pyrazole derivatives typically requires careful control of reaction conditions to achieve the desired product with high yield and purity. Important considerations include:

For industrial-scale production, additional factors such as cost-effectiveness, scalability, safety, and environmental impact would need to be addressed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume